
3-Cinnolinecarboxamide, 4-amino-7-chloro-6-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cinnolinecarboxamide, 4-amino-7-chloro-6-fluoro- is a compound with the molecular formula C9H8N4O. It is known for its unique structure, which includes a cinnoline ring substituted with amino, chloro, and fluoro groups.
Preparation Methods
The synthesis of 3-Cinnolinecarboxamide, 4-amino-7-chloro-6-fluoro- typically involves the following steps:
Starting Materials: The synthesis begins with benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline.
Reaction Conditions: These starting materials are reacted in absolute ethanol media, where they undergo condensation and cyclization to form the intermediate 7-chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid.
Final Product Formation: The intermediate is then reacted with various substituted amines to yield the desired 3-Cinnolinecarboxamide, 4-amino-7-chloro-6-fluoro- compound.
Chemical Reactions Analysis
3-Cinnolinecarboxamide, 4-amino-7-chloro-6-fluoro- undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The amino, chloro, and fluoro groups on the cinnoline ring make it susceptible to nucleophilic substitution reactions. Common reagents include halides and nucleophiles like amines and thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Cinnolinecarboxamide, 4-amino-7-chloro-6-fluoro- has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Cinnolinecarboxamide, 4-amino-7-chloro-6-fluoro- involves its interaction with molecular targets such as DNA topoisomerase IIα. This interaction stabilizes the enzyme-DNA complex, leading to DNA cleavage and subsequent cell death. This mechanism is particularly effective in cancer cells, making it a promising anticancer agent .
Comparison with Similar Compounds
3-Cinnolinecarboxamide, 4-amino-7-chloro-6-fluoro- can be compared with other similar compounds:
4-Amino-3-cinnolinecarboxamide: This compound lacks the chloro and fluoro substitutions, which may affect its reactivity and biological activity.
7-Chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid: This intermediate compound shares some structural similarities but differs in its overall chemical properties and applications.
Properties
CAS No. |
159831-72-8 |
|---|---|
Molecular Formula |
C9H6ClFN4O |
Molecular Weight |
240.62 g/mol |
IUPAC Name |
4-amino-7-chloro-6-fluorocinnoline-3-carboxamide |
InChI |
InChI=1S/C9H6ClFN4O/c10-4-2-6-3(1-5(4)11)7(12)8(9(13)16)15-14-6/h1-2H,(H2,12,14)(H2,13,16) |
InChI Key |
ISONHGCOBHHRMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1F)Cl)N=NC(=C2N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


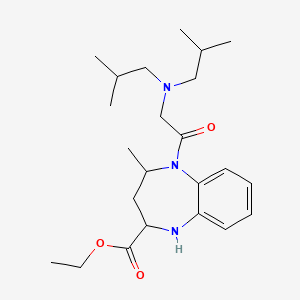


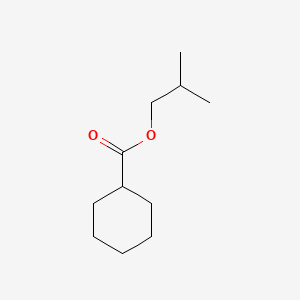
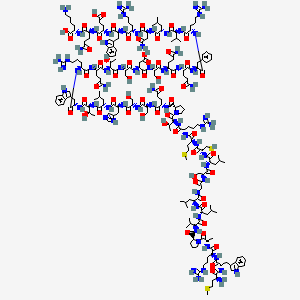
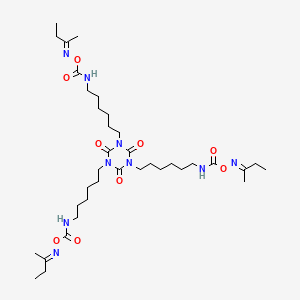

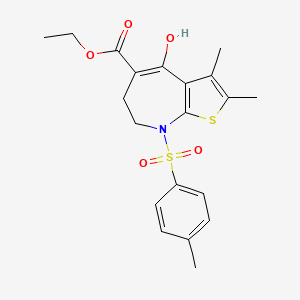





![N,N-bis[(4-chlorophenyl)methyl]-1-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-yl)methanamine;(E)-but-2-enedioic acid](/img/structure/B12709234.png)
